molecular formula C7H5F3N6O2 B2601125 5-methyl-5'-(trifluoromethyl)-4'H-1,3'-bi-1,2,4-triazole-3-carboxylic acid CAS No. 929975-83-7

5-methyl-5'-(trifluoromethyl)-4'H-1,3'-bi-1,2,4-triazole-3-carboxylic acid

Cat. No. B2601125
CAS RN: 929975-83-7
M. Wt: 262.152
InChI Key: PXSFXJSQKPCBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-5'-(trifluoromethyl)-4'H-1,3'-bi-1,2,4-triazole-3-carboxylic acid (5-MTF-1,3-BTA-3-COOH) is a trifluoromethylated carboxylic acid derived from the 1,2,4-triazole family. It is a valuable synthetic intermediate for a variety of applications, including drug discovery, organic synthesis and chemical biology. 5-MTF-1,3-BTA-3-COOH has been used in a number of scientific research applications, including as a catalyst in organic synthesis, as a reagent for the synthesis of heterocyclic compounds, and as a pharmaceutical intermediate.

Scientific Research Applications

Synthesis and Characterization : A study by Holla et al. (2005) focused on the synthesis and characterization of some substituted 1,2,3-triazoles, demonstrating methods for creating compounds with potential antimicrobial activity. This includes the synthesis of derivatives through 1,3-dipolar cycloaddition reactions, showcasing the compound's role in forming structurally diverse molecules with biological relevance Holla et al., 2005.

Antimicrobial Activity : The antimicrobial activity of triazole derivatives has been a significant area of interest. The compounds synthesized in the aforementioned study were screened for antimicrobial properties, indicating the potential use of these derivatives in developing new antimicrobial agents Holla et al., 2005.

Chemical Transformations and Synthesis Routes : Research by Zohdi (1997) utilized 3-Amino-5-trifluoromethyl-1,2,4-triazole for synthesizing poly-substituted triazolo[1,5-a]pyrimidine and triazolo[5,1-c]triazine derivatives, highlighting the versatility of triazole derivatives in synthesizing fluorinated compounds with potential pharmaceutical applications Zohdi, 1997.

Peptidomimetics and Biologically Active Compounds : Ferrini et al. (2015) explored the use of 5-amino-1,2,3-triazole-4-carboxylic acid in preparing peptidomimetics and biologically active compounds based on the triazole scaffold. This study shows the compound's utility in medicinal chemistry for creating molecules with specific biological activities, including inhibitors of biological targets such as HSP90 Ferrini et al., 2015.

Coordination Polymers : Yang et al. (2013) reported on the construction of coordination polymers using bis(triazole) ligands, showcasing the structural diversity achievable with triazole derivatives. These materials have potential applications in catalysis, molecular recognition, and as functional materials in various technological applications Yang et al., 2013.

properties

IUPAC Name

5-methyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-1,2,4-triazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N6O2/c1-2-11-3(4(17)18)15-16(2)6-12-5(13-14-6)7(8,9)10/h1H3,(H,17,18)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSFXJSQKPCBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=NNC(=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1H-1,2,4-triazole-3-carboxylic acid

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